5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662532
InChI: InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3
SMILES:
Molecular Formula: C11H9F4N3
Molecular Weight: 259.20 g/mol

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

CAS No.:

Cat. No.: VC14662532

Molecular Formula: C11H9F4N3

Molecular Weight: 259.20 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline -

Specification

Molecular Formula C11H9F4N3
Molecular Weight 259.20 g/mol
IUPAC Name 5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline
Standard InChI InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3
Standard InChI Key ZVOLZRWLZPMFMI-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with a methyl (-CH₃) group. This pyrazole moiety is linked via a nitrogen atom to the 2-position of an aniline ring, which itself bears a fluorine atom at the 5-position . The IUPAC name, 5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline, reflects this substitution pattern.

Bonding and Stereoelectronic Effects

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing its electrophilic character. This polarization facilitates interactions with biological targets, such as enzymes or receptors, by stabilizing charge-transfer complexes. The fluorine atom on the aniline ring further modulates electron density, influencing both reactivity and solubility .

Spectroscopic Signatures

Key spectroscopic data include:

  • ¹H NMR: Signals for the aniline NH₂ group (δ 4.8–5.2 ppm), pyrazole CH (δ 7.1–7.3 ppm), and methyl groups (δ 2.1–2.3 ppm) .

  • ¹⁹F NMR: Distinct peaks for the CF₃ group (δ -62 to -64 ppm) and aromatic fluorine (δ -110 to -112 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a three-step process:

  • Pyrazole Formation: Condensation of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole core.

  • Trifluoromethylation: Introduction of the CF₃ group using reagents like trifluoromethyl copper or Umemoto’s reagent.

  • Coupling Reaction: Buchwald-Hartwig amination or Ullmann coupling to attach the pyrazole to the fluorinated aniline .

Optimization Challenges

Yield optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading). For instance, excessive heating during trifluoromethylation can lead to decomposition, while insufficient catalyst in coupling reactions results in incomplete functionalization.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight259.20 g/molCalculated
Boiling Point326.0±42.0°CPredicted (QSAR)
Density1.43±0.1 g/cm³Predicted
LogP (Lipophilicity)2.8Experimental
Solubility in Water0.12 mg/mLShake-flask method

The high logP value indicates significant hydrophobicity, favoring membrane permeability in biological systems. The compound’s stability under acidic conditions (pH 2–6) makes it suitable for oral drug formulations .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound outperforms non-fluorinated analogs, likely due to improved cell membrane penetration.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to factor Xa inhibitors (e.g., analogs of razaxaban) and MET kinase inhibitors, which are critical in anticoagulant and anticancer therapies . Its metabolic stability (t₁/₂ = 6.2 h in human hepatocytes) reduces dosing frequency in preclinical models.

Materials Science

In polymer chemistry, it acts as a crosslinking agent for fluorinated resins, enhancing thermal stability (decomposition temperature >300°C) .

Comparative Analysis with Structural Analogs

Compound NameKey DifferencesBioactivity (COX-2 IC₅₀)
5-Chloro-2-[4-methyl-3-(CF₃)-1H-pyrazol-1-yl]anilineChlorine instead of fluorine1.8 µM
4-[1-Methyl-3-(CF₃)-1H-pyrazol-5-yl]anilinePyrazole substituted at 5-position3.2 µM

The target compound’s fluorine atom confers a 1.4-fold increase in potency over chlorine analogs, highlighting the role of electronegativity in target engagement .

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